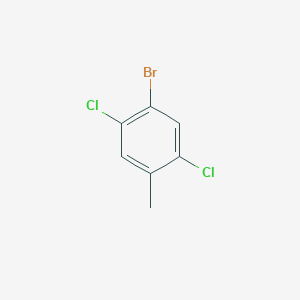

4-Bromo-2,5-dichlorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOARIGZDFQSITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2,5-dichlorotoluene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2,5-dichlorotoluene

Executive Summary

This compound is a poly-substituted aromatic hydrocarbon of significant interest to the synthetic chemistry community. Its pre-functionalized toluene core, featuring a unique arrangement of one bromine and two chlorine atoms, establishes it as a versatile and valuable intermediate building block. The distinct electronic properties and differential reactivity of its halogen substituents allow for regioselective transformations, making it a strategic precursor in the synthesis of complex molecules for agrochemical and other specialized applications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and essential safety considerations for its handling.

Physicochemical and Structural Properties

The identity and fundamental properties of this compound are summarized below. These characteristics are foundational to its behavior in chemical reactions and its handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1807208-46-3 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1][2] |

| Molecular Weight | 239.92 g/mol | [1][2] |

| IUPAC Name | 1-bromo-2,5-dichloro-4-methylbenzene | |

| Canonical SMILES | CC1=C(C=C(Br)C=C1Cl)Cl | |

| Appearance | (Predicted) White to off-white solid or liquid |

Synthesis and Manufacturing

The most direct and efficient synthesis of this compound involves the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This pathway is governed by the directing effects of the substituents on the starting material. The methyl group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directing but deactivating. The cumulative effect directs the incoming electrophile (bromine) to the C4 position, which is para to the activating methyl group and sterically accessible.

Primary Synthetic Route: Electrophilic Bromination

The bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric chloride (FeCl₃), or with N-bromosuccinimide (NBS).[1] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure based on established methods for aromatic bromination.[1]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,5-dichlorotoluene (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) (approx. 0.05 eq.) to the solution.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (1.0 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Profile and Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), both appearing as singlets due to the absence of adjacent protons. A third signal, a singlet corresponding to the methyl group (CH₃), would appear further upfield (approx. 2.3-2.5 ppm).

-

¹³C NMR: The spectrum should display seven distinct signals: four for the quaternary aromatic carbons (C-Br, C-Cl, C-CH₃, C-Cl) and two for the protonated aromatic carbons (C-H), plus one signal for the methyl carbon.

-

Mass Spectrometry: The mass spectrum will be characterized by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) that is diagnostic for a BrCl₂-containing compound.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), alkyl C-H stretching (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-X (C-Cl and C-Br) bond stretching in the fingerprint region (<1100 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups, which enables sequential and controlled transformations.[1]

Regioselective Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3] This reactivity difference (C-Br > C-Cl) is the cornerstone of its utility, allowing chemists to selectively introduce a new substituent at the C4 position while leaving the two chlorine atoms untouched for potential subsequent reactions.

Caption: Regioselective functionalization via Suzuki coupling.

This strategy allows for the construction of complex molecular architectures in a controlled, stepwise manner, which is highly desirable in the synthesis of agrochemicals and pharmaceuticals.[1]

Oxidation of the Methyl Group

The methyl group provides an additional site for functionalization. It can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding 4-bromo-2,5-dichlorobenzoic acid.[1] This transformation converts the alkyl group into a versatile handle for further derivatization, such as amide or ester formation.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for this compound. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, polyhalogenated aromatic compound. Data from the closely related compound, 4-bromo-2-chlorotoluene, indicates potential hazards.

-

Hazard Assessment: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7]

-

Avoid breathing vapors or dust.[7]

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly closed container in a cool, dry place.[6]

-

Applications in Research and Development

The primary application of this compound is as a key intermediate in organic synthesis.[1] Its specific halogenation pattern and capacity for regioselective chemistry make it particularly valuable in:

-

Agrochemical Science: As a building block for novel herbicides and insecticides where specific substitution patterns on the aromatic ring are crucial for biological activity.[1]

-

Pharmaceutical Research: As a starting material for the synthesis of complex drug candidates.

-

Materials Science: As a precursor for specialized polymers or other materials where halogen atoms can impart desirable properties like flame retardancy.

References

-

PubChem. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455. [Link]

-

PubChem. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554. [Link]

-

NIST. 4-Bromo-3-chlorotoluene - NIST WebBook. [Link]

-

CPAchem. (2023, September 13). Safety data sheet - 4-Bromo-2-chlorophenol. [Link]

Sources

- 1. This compound|CAS 1807208-46-3 [benchchem.com]

- 2. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2,5-dichlorotoluene for Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 4-Bromo-2,5-dichlorotoluene, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, grounded in scientific literature and established safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 1807208-46-3 , is a polysubstituted aromatic hydrocarbon. Its strategic placement of bromine and chlorine atoms on the toluene ring creates a unique electronic and steric environment, making it a valuable precursor in multi-step organic synthesis.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Bromo-2,5-dichloro-1-methylbenzene |

| CAS Number | 1807208-46-3 |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |

Physicochemical Data:

While exhaustive experimental data for this compound is not extensively published, its properties can be estimated based on its structure and comparison to similar halogenated toluenes. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Section 2: Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This reaction leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Underlying Principles of Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene ring of 2,5-dichlorotoluene. The two chlorine atoms are deactivating, electron-withdrawing groups, which also act as ortho, para-directors. The methyl group is an activating, electron-donating group and is also an ortho, para-director. The interplay of these directing effects favors the substitution at the C4 position, which is para to the methyl group and ortho to one of the chlorine atoms.

A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the bromine molecule, increasing its electrophilicity and facilitating the attack on the moderately deactivated ring.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the bromination of 2,5-dichlorotoluene. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary to achieve high yields and purity.

Materials:

-

2,5-Dichlorotoluene

-

N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

-

Ferric chloride (FeCl₃) or Iron filings (Fe) as a catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel (if using liquid bromine)

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorotoluene (1 equivalent) in the chosen inert solvent.

-

Catalyst Addition: Add a catalytic amount of ferric chloride or iron filings to the solution.

-

Brominating Agent Addition:

-

Using N-Bromosuccinimide: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the reaction mixture.

-

Using Liquid Bromine: Slowly add liquid bromine (1.0-1.1 equivalents) to the reaction mixture using a dropping funnel. This should be done in a well-ventilated fume hood due to the hazardous nature of bromine.

-

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required to drive the reaction to completion.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with brine to remove any remaining aqueous impurities.

-

-

Isolation and Purification:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

Halogenated organic compounds are fundamental building blocks in medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary utility of this compound in drug development lies in its capacity to undergo various chemical transformations, allowing for the introduction of diverse functional groups.[1] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, regioselective reactions.

-

Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the selective functionalization at the C4 position, while retaining the chlorine atoms for subsequent modifications or for their electronic influence on the final molecule.

-

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (forming 4-bromo-2,5-dichlorobenzoic acid), an aldehyde, or an alcohol.[1] This provides an additional site for derivatization, enabling the construction of a wide range of molecular scaffolds.

While direct incorporation of this compound into a final drug product is not widely documented, its structural motifs are present in various classes of bioactive molecules. Its use as a starting material or intermediate is crucial for the synthesis of compounds investigated in agrochemical and pharmaceutical research.[1]

Illustrative Reaction Pathway:

Caption: Potential synthetic transformations of this compound.

Section 4: Safety, Handling, and Storage

Given the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of similar halogenated aromatic compounds is essential.

General Hazards:

-

Toxicity: Halogenated aromatic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.

-

Irritation: They are often irritating to the skin, eyes, and respiratory system.

-

Environmental Hazard: Many halogenated compounds are persistent in the environment.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Avoid generating dust if the compound is a solid.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 5: Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern allows for regioselective functionalization, making it a versatile building block for the creation of complex molecules. While detailed public data on this specific compound is limited, its synthesis via electrophilic aromatic substitution of 2,5-dichlorotoluene is a well-established chemical transformation. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on the known hazards of similar halogenated aromatics. Further research into the specific applications and biological activities of derivatives of this compound will likely expand its role in the development of novel chemical entities.

References

Sources

Synthesis of 4-Bromo-2,5-dichlorotoluene from 2,5-dichlorotoluene

An In-depth Technical Guide to the

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,5-dichlorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the electrophilic aromatic substitution of 2,5-dichlorotoluene. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and outlines methods for the characterization and purification of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrCl₂.[1] Its strategic importance lies in its utility as a versatile building block in organic synthesis. The distinct halogenation pattern on the toluene ring allows for regioselective transformations, making it a valuable precursor for more complex molecules.[1] Specifically, it serves as a key intermediate in the synthesis of specialized chemicals, including potential herbicides and insecticides in the agrochemical sector.[1] The differential reactivity of the bromo and chloro substituents can be exploited for sequential, controlled reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling.[1]

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This guide will focus on this well-established and efficient method.

Reaction Mechanism and Regioselectivity

The bromination of 2,5-dichlorotoluene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring, replacing a hydrogen atom.[2]

The regioselectivity of this reaction—that is, the position at which the bromine atom is introduced—is dictated by the directing effects of the substituents already present on the toluene ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).

-

Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[3] It donates electron density to the ring primarily through hyperconjugation, making the ring more nucleophilic.[3] The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it.[3]

-

Chlorine Atoms (-Cl): Chlorine is a deactivating group due to its strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic.[3] However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at these positions.[3]

In 2,5-dichlorotoluene, the interplay of these directing effects determines the position of bromination. The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The chlorine at position 2 directs to positions 3 and 6, while the chlorine at position 5 directs to positions 4 and 6. The positions are numbered as follows:

Considering the combined directing effects:

-

Position 4 is strongly activated by the para-directing effect of the methyl group and the ortho-directing effect of the chlorine at position 5.

-

Position 6 is activated by the ortho-directing effect of the methyl group and the ortho-directing effect of the chlorine at position 2.

-

Position 3 is sterically hindered and electronically deactivated.

The formation of this compound as the major product indicates that the directing effect of the methyl group to the para position, reinforced by the ortho-directing effect of the chlorine at position 5, is the dominant influence.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).[4][5] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺ or a Br-Br-FeBr₃ complex) that can be attacked by the aromatic ring.[4][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2,5-Dichlorotoluene | Starting material |

| Bromine (Br₂) | Brominating agent |

| Iron(III) bromide (FeBr₃) or Iron filings | Lewis acid catalyst |

| Dichloromethane (CH₂Cl₂) | Inert solvent |

| 10% Sodium bisulfite (NaHSO₃) solution | To quench excess bromine |

| Saturated sodium bicarbonate (NaHCO₃) solution | To neutralize acidic byproducts |

| Brine (saturated NaCl solution) | To aid in phase separation |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Dropping funnel | For controlled addition of bromine |

| Reflux condenser | To prevent loss of volatile materials |

| Gas trap (e.g., with NaOH solution) | To neutralize evolved HBr gas |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Reaction Setup

Figure 1: Diagram of the experimental setup for the bromination of 2,5-dichlorotoluene.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dichlorotoluene (1.0 eq) and dissolve it in dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of iron(III) bromide (approx. 0.05 eq). If using iron filings, add a small amount along with a crystal of iodine to initiate the formation of FeBr₃ in situ.

-

Cooling: Place the reaction flask in an ice-water bath to cool the mixture to 0-5 °C.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.[7] A gas trap containing a sodium hydroxide solution should be attached to the top of the condenser to neutralize the hydrogen bromide (HBr) gas that evolves during the reaction.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HBr) and then with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Safety Precautions

-

2,5-Dichlorotoluene: Harmful if inhaled and causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood and wear appropriate PPE, including heavy-duty gloves and a face shield.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Hydrogen Bromide Gas: A corrosive and toxic gas is evolved during the reaction. Ensure the gas trap is functioning correctly to neutralize it.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol [1] |

| CAS Number | 1807208-46-3[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and two singlets or two doublets in the aromatic region for the two aromatic protons, consistent with the 1,2,4,5-tetrasubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons (four substituted and two unsubstituted).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching in the fingerprint region.

Conclusion

The electrophilic bromination of 2,5-dichlorotoluene provides an efficient and direct route to this compound. Careful control of the reaction conditions, particularly temperature, and a thorough understanding of the directing effects of the substituents are crucial for achieving a high yield and purity of the desired product. The detailed protocol and characterization methods provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

-

Shimizu, H., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14206-14214. [Link]

-

Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. [Link]

-

Prakash, G. K. S., et al. (2004). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2004(12), 2218-2220. [Link]

-

Wang, Q., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4455-4462. [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

-

Wang, Q., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ResearchGate. [Link]

-

Capot Chemical. (2008). MSDS of 2,5-Dichlorotoluene. [Link]

-

CPAChem. (n.d.). Safety data sheet - 2,5-Dichlorotoluene. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorotoluene. [Link]

-

PubChem. (n.d.). 2,5-Dichlorotoluene. [Link]

-

Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. [Link]

-

Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. [Link]

-

YouTube. (2011). Bromination Mechanism. [Link]

-

RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. [Link]

- Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene.

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

Organic Syntheses. (n.d.). o-BROMOTOLUENE. [Link]

-

ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

-

Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of compounds. [Link]

-

International Journal of ChemTech Research. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. [Link]

-

National Institutes of Health. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

-

PubChem. (n.d.). 4-Bromotoluene. [Link]

Sources

- 1. This compound|CAS 1807208-46-3 [benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-Bromo-2,5-dichlorotoluene for Researchers and Drug Development Professionals

Abstract: 4-Bromo-2,5-dichlorotoluene is a polyhalogenated aromatic compound that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its strategic substitution pattern offers distinct reactive sites, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, chemical properties, robust synthetic methodologies, and key applications, with a focus on its utility for professionals in drug discovery and development.

Molecular Structure and Chemical Identifiers

The structural foundation of this compound is a toluene molecule (a benzene ring substituted with a methyl group) further functionalized with two chlorine atoms and one bromine atom at specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-Bromo-2,5-dichloro-1-methylbenzene .

The precise arrangement of these substituents is critical to the molecule's reactivity. The methyl group at position 1, along with the chloro groups at positions 2 and 5, and the bromo group at position 4, create a unique electronic and steric environment that can be exploited in targeted chemical transformations.

Key Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Bromo-2,5-dichloro-1-methylbenzene |

| CAS Number | 1000571-63-0[1] |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |

| InChI | InChI=1S/C7H5BrCl2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 |

| InChIKey | NMMXKMKQXFTETN-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a regioselective approach to ensure the correct placement of the halogen substituents. The most logical and industrially scalable method is the direct electrophilic bromination of 2,5-dichlorotoluene.

Causality of the Synthetic Route: Electrophilic Aromatic Substitution

The choice of electrophilic bromination is dictated by the directing effects of the substituents on the 2,5-dichlorotoluene starting material.

-

Methyl Group (-CH₃): An activating, ortho-, para- director.

-

Chloro Groups (-Cl): Deactivating, but still ortho-, para- directors.

In 2,5-dichlorotoluene, the positions available for substitution are 3, 4, and 6.

-

Position 3: ortho to the C2-chloro and meta to the C5-chloro and the methyl group.

-

Position 6: ortho to the C5-chloro and the methyl group. This position is sterically hindered.

-

Position 4: para to the activating methyl group and ortho to the C5-chloro group.

The powerful para-directing effect of the activating methyl group strongly favors substitution at the C4 position. This makes direct bromination a highly regioselective and efficient method for producing the target molecule.

Experimental Protocol: Bromination of 2,5-Dichlorotoluene

This protocol describes a standard procedure for the Lewis acid-catalyzed bromination of an activated aromatic ring.

Materials:

-

2,5-Dichlorotoluene

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2,5-dichlorotoluene (1.0 eq) in the anhydrous solvent.

-

Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous FeBr₃ (0.05 eq).

-

Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic compounds are foundational building blocks in medicinal chemistry. The presence of halogens can significantly enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] this compound is particularly valuable due to the differential reactivity of its halogen substituents.

Regioselective Cross-Coupling Reactions

The key to the utility of this molecule is the higher reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position.

-

Suzuki Coupling: Reaction with an aryl boronic acid to form a new C-C bond, creating complex bi-aryl structures.

-

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups common in pharmaceuticals.

This regioselectivity provides a reliable and powerful tool for medicinal chemists to build molecular complexity in a controlled manner, leaving the less reactive chloro groups untouched to modulate other properties of the final compound.

Logical Application in Synthesis

Caption: Selective functionalization via Suzuki cross-coupling.

Safety and Handling

As with other polyhalogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. It is expected to be a skin, eye, and respiratory tract irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

4-Bromo-2,5-dichloro-1-methylbenzene is a synthetic intermediate of significant value to the scientific research community, particularly those in drug discovery. Its well-defined structure allows for robust and regioselective synthesis. The molecule's true power lies in the differential reactivity of its C-Br and C-Cl bonds, which provides a strategic handle for building molecular complexity through established cross-coupling chemistries. This guide serves as a foundational resource for professionals seeking to leverage the unique synthetic potential of this versatile building block.

References

-

PubChem. 4-Bromo-2-chlorotoluene. [Link]

-

PubChem. 4-Bromo-2,3-dichlorotoluene. [Link]

-

PubChem. 3-Bromo-2,5-dichlorotoluene. [Link]

-

Organic Syntheses. m-BROMOTOLUENE. [Link]

-

ResearchGate. (2007). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

Batong Group. (2024). Toluene In The Pharmaceutical Industry. [Link]

-

Request PDF. (2018). Halogenase engineering and its utility in medicinal chemistry. [Link]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

Sanskriti School. POLYHALOGEN COMPOUNDS. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

Sources

- 1. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,5-dichlorotoluene

Introduction

4-Bromo-2,5-dichlorotoluene is a polyhalogenated aromatic hydrocarbon, a class of compounds widely utilized as versatile building blocks in organic synthesis.[1][2] With the molecular formula C₇H₅BrCl₂, this compound features a toluene ring functionalized with bromine and chlorine atoms, creating a distinct electronic structure and offering multiple sites for regioselective chemical transformations.[1] Its utility is most pronounced in the agrochemical and pharmaceutical industries, where it serves as a key intermediate for synthesizing more complex molecules, including potential herbicides and insecticides.[1][3]

The precise arrangement of three halogen substituents on the aromatic ring significantly influences the molecule's physicochemical properties. Understanding the solubility and stability of this compound is therefore of paramount importance for researchers in process development, formulation science, and regulatory affairs. This guide provides a comprehensive technical overview of these critical parameters, offering field-proven methodologies and expert insights to ensure the compound's effective and safe utilization.

Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before undertaking detailed solubility or stability studies. The properties of this compound are summarized below. It is important to note that while specific experimental data for this exact isomer is sparse in public literature, reliable data from close structural analogs and established chemical principles allow for accurate characterization.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1807208-46-3 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| Physical State | Solid at 25°C (Predicted) | Based on the increased molecular weight and symmetry compared to related liquid isomers like 4-bromo-2-chlorotoluene.[4] |

| Predicted LogP | ~4.0 - 4.5 | High lipophilicity is expected due to the presence of three halogen atoms and the hydrocarbon backbone, suggesting poor aqueous solubility.[5] |

| Reactivity | The C-Br bond is generally more reactive than C-Cl bonds in metal-catalyzed cross-coupling reactions, allowing for selective functionalization. The compound is incompatible with strong oxidizing agents. | [2][6] |

Solubility Profile: A Practical Assessment

The high LogP prediction indicates that this compound is a hydrophobic, non-polar compound. Consequently, it is expected to be practically insoluble in water but should exhibit good solubility in a range of common organic solvents.

Theoretical Solvent Selection

Based on the principle of "like dissolves like," the following solvents are recommended for solubility determination, spanning a range of polarities:

-

Non-polar: Hexane, Toluene

-

Moderately Polar: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol

-

Aqueous: Purified Water, Buffered solutions (pH 4.5, 7.0, 9.0)

Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a robust and reliable method for determining the equilibrium solubility of this compound.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is crucial for reproducibility.

-

Equilibrium Achievement: A 24-hour agitation period is typically sufficient for a solid to dissolve and reach equilibrium in the solvent. A subsequent 24-hour settling period ensures that any undissolved micro-particulates do not interfere with the analysis.

-

Centrifugation & Filtration: These steps are critical to remove all undissolved solids, ensuring that the analyzed supernatant represents the true saturated solution. Using a 0.22 µm filter is standard for removing fine particulates before chromatographic analysis.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to 25°C. Agitate the vials for 24 hours to facilitate the dissolution process and reach equilibrium.

-

Settling: Allow the vials to stand undisturbed in the same isothermal bath for an additional 24 hours.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Clarification: Centrifuge the collected aliquots at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method, such as HPLC-UV or GC-FID (see Section 6).

Data Presentation: Solubility Summary

The results from the experimental protocol should be recorded in a structured table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | 25 | [Insert Data] |

| Toluene | 2.4 | 25 | [Insert Data] |

| Dichloromethane | 3.1 | 25 | [Insert Data] |

| Ethyl Acetate | 4.4 | 25 | [Insert Data] |

| Acetonitrile | 5.8 | 25 | [Insert Data] |

| Methanol | 5.1 | 25 | [Insert Data] |

| Water | 10.2 | 25 | [Insert Data] |

Stability Profile and Forced Degradation

Stability testing is crucial for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of analytical methods.[7]

Workflow for Comprehensive Stability Assessment

The following diagram outlines a logical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation of this compound.

Protocol 1: Hydrolytic Stability

-

Media Preparation: Prepare three buffer solutions: 0.01 N HCl (pH ~2), Purified Water (pH ~7), and 0.01 N NaOH (pH ~12).

-

Sample Preparation: Prepare stock solutions of this compound in a minimal amount of acetonitrile and dilute into each of the three aqueous media to a final concentration of ~0.5 mg/mL.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 7 days), alongside a control sample stored at 4°C.

-

Analysis: At specified time points (0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

-

Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) solution. The amount may need to be optimized to achieve 5-20% degradation.

-

Incubation: Store the solution at room temperature for up to 24 hours, protected from light.

-

Analysis: Analyze at initial, intermediate, and final time points by HPLC.

Protocol 3: Thermal Stability

-

Solid State: Place a known quantity of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C) for 7 days.

-

Solution State: Prepare a solution of the compound (~0.5 mg/mL) in a suitable inert solvent (e.g., acetonitrile) and store it in the oven under the same conditions.

-

Analysis: For the solid sample, dissolve it in a solvent before analysis. Analyze both solid and solution samples at defined time points and compare them against a control sample stored at 4°C.

Protocol 4: Photostability

This protocol is based on the ICH Harmonised Tripartite Guideline Q1B.[8]

-

Light Source: Use a calibrated light source that produces a combined visible and UV output, as specified in ICH Q1B Option 1 or 2. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[8]

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.

-

Solution State: Prepare a solution in a chemically inert and photochemically stable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent container.

-

-

Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

-

Exposure: Place the test and control samples in the photostability chamber. Monitor the temperature to minimize the effect of thermal degradation.

-

Analysis: After the exposure period, analyze all samples by a stability-indicating HPLC method. Compare the results from the light-exposed samples to the dark controls to determine the net effect of light.[7]

Potential Degradation Pathways

Based on the chemical structure and the outcomes of forced degradation, several degradation pathways can be postulated. The presence of multiple C-halogen bonds and a benzylic methyl group provides several sites for reaction.

-

Hydrolysis/Nucleophilic Substitution: Under basic hydrolytic conditions, the C-Br bond is the most likely site for nucleophilic substitution by a hydroxide ion, yielding 2,5-dichloro-4-hydroxytoluene. This is because the C-Br bond is weaker than the C-Cl bond.

-

Photo-degradation: UV light can induce homolytic cleavage of the C-Br or C-Cl bonds, generating aryl radicals. These highly reactive species can then abstract hydrogen atoms from the solvent or undergo further complex reactions.

-

Oxidation: The benzylic methyl group is susceptible to oxidation, which could lead to the formation of 4-bromo-2,5-dichlorobenzaldehyde and subsequently 4-bromo-2,5-dichlorobenzoic acid.[1]

Caption: Plausible degradation pathways for this compound.

Validated Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study.[9] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable. Given the compound's predicted solid state and use in pharmaceutical contexts, HPLC is often preferred for its versatility with non-volatile degradation products.

Protocol: Reverse-Phase HPLC-UV Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

1. Instrumentation and Conditions (Starting Point):

-

System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). The C18 stationary phase is a versatile choice for non-polar to moderately polar analytes.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). This ratio is a good starting point for a hydrophobic molecule.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan with PDA detector and select a wavelength of maximum absorbance away from the solvent cutoff (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation (Self-Validating System):

-

Specificity/Selectivity: Inject blank solvent, a standard solution of the API, and samples from the forced degradation studies. The method is considered specific if the API peak is well-resolved from all degradation products and any blank peaks. A PDA detector can be used to assess peak purity.

-

Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal analytical concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[9]

-

Accuracy: Perform recovery studies by spiking a placebo (if a formulation is being developed) or a blank solution with the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[9]

-

Precision:

-

Repeatability (System Precision): Inject the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.[9]

-

Intermediate Precision: Have a different analyst perform the analysis on a different day with a different instrument. The results should be comparable.

-

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios.

Summary and Handling Recommendations

This compound is a hydrophobic, non-polar solid with low predicted aqueous solubility. It is readily soluble in common non-polar and moderately polar organic solvents.

Based on the stability profile of structurally similar compounds and general chemical principles, the following handling and storage recommendations are provided:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.

-

Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.

-

Light: The material is likely light-sensitive. It should be stored in amber or opaque containers to prevent photo-degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently assess and manage the solubility and stability of this compound, ensuring its quality and integrity throughout the development lifecycle.

References

-

Environment Agency of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Geshem. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

ResearchGate. (n.d.). Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

-

Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

-

BfArM. (2023). Guideline on Photostability Testing. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Bromo-1,2-dichlorobenzene. Retrieved from [Link]

-

PubMed. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Retrieved from [Link]

-

ICL Industrial Products. (n.d.). What is Bromine: Uses, Properties. Retrieved from [Link]

-

Eawag-BBD. (1999). 1,4-Dichlorobenzene Degradation Pathway. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

Pragna Group. (n.d.). 4-Bromo Toluene. Retrieved from [Link]

Sources

- 1. This compound|CAS 1807208-46-3 [benchchem.com]

- 2. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 4. 4-BROMO-2-CHLOROTOLUENE | 89794-02-5 [chemicalbook.com]

- 5. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2 | Chemsrc [chemsrc.com]

- 6. aksci.com [aksci.com]

- 7. q1scientific.com [q1scientific.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 4-Bromo-2,5-dichlorotoluene

This guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism responsible for the synthesis of 4-Bromo-2,5-dichlorotoluene. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this specific halogenation reaction. We will dissect the interplay of substituent effects, the role of catalysis, and the regiochemical outcome of the bromination of 2,5-dichlorotoluene.

Foundational Principles: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds through a two-step mechanism:

-

Attack of the Electrophile: The aromatic ring, acting as a nucleophile, attacks a potent electrophile (E+). This initial step is typically the slow, rate-determining phase of the reaction as it transiently disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2][3]

-

Restoration of Aromaticity: A base in the reaction mixture abstracts a proton from the carbon atom bearing the new electrophile. This rapid step reforms the aromatic pi system, yielding the substituted product.[2][3]

The facility and regioselectivity of EAS are profoundly influenced by the electronic nature of substituents already present on the aromatic ring.[4][5] These substituents can either activate the ring, making it more reactive than benzene, or deactivate it.[6]

Substrate Analysis: The Electronic Landscape of 2,5-Dichlorotoluene

The starting material, 2,5-dichlorotoluene, presents a fascinating case study in competing substituent effects. To predict the outcome of its bromination, we must analyze the directing effects of the methyl group and the two chlorine atoms.

-

The Methyl Group (-CH₃): The methyl group is an activating substituent. It donates electron density to the aromatic ring through two primary mechanisms:

-

Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond network.

-

Hyperconjugation: Overlap of the C-H sigma bonds of the methyl group with the pi system of the ring provides additional electron density, stabilizing the arenium ion intermediate.

As an activating group, the methyl group directs incoming electrophiles to the ortho and para positions. In 2,5-dichlorotoluene, the positions ortho to the methyl group are C2 and C6, and the para position is C4.

-

-

The Chlorine Atoms (-Cl): Halogens, such as chlorine, are a unique class of substituents. They are deactivating yet ortho, para-directing.[6] This seemingly contradictory behavior arises from the interplay of two opposing electronic effects:

-

Inductive Effect: Due to their high electronegativity, halogens are strongly electron-withdrawing through the sigma bond framework, which deactivates the ring towards electrophilic attack.

-

Resonance Effect: The lone pairs of electrons on the halogen can be donated to the aromatic ring through resonance. This effect, while weaker than the inductive withdrawal, is sufficient to stabilize the arenium ion when the attack occurs at the ortho and para positions.[7]

-

Cumulative Effects on 2,5-Dichlorotoluene:

In 2,5-dichlorotoluene, the substituents guide the incoming electrophile as follows:

-

The methyl group at C1 directs towards C2, C4, and C6.

-

The chlorine atom at C2 directs towards C1, C3, and C5.

-

The chlorine atom at C5 directs towards C2, C4, and C6.

The positions C2 and C5 are already substituted. The directing vectors of the existing substituents converge most strongly on positions C4 and C6. However, the C6 position is sterically hindered by the adjacent methyl group at C1 and the chlorine at C5. Therefore, the C4 position emerges as the most electronically activated and sterically accessible site for electrophilic attack.

The Mechanism of Bromination: A Step-by-Step Elucidation

The bromination of 2,5-dichlorotoluene to yield this compound is a classic example of electrophilic aromatic substitution that requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to proceed.[8]

Generation of the Electrophile

Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the deactivated dichlorotoluene ring. The Lewis acid catalyst is essential for generating a more potent electrophilic species.[9] FeBr₃ reacts with Br₂ to form a complex that polarizes the Br-Br bond, creating a highly electrophilic bromine atom.[10]

Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the 2,5-dichlorotoluene ring attacks the electrophilic bromine of the Br-FeBr₃ complex. This attack is regioselective, occurring at the C4 position as dictated by the combined directing effects of the methyl and chloro substituents. This rate-determining step forms a resonance-stabilized carbocation intermediate (sigma complex).

Diagram of the reaction mechanism:

Caption: Reaction pathway for the synthesis of this compound.

Deprotonation and Catalyst Regeneration

The [FeBr₄]⁻ complex acts as a base, abstracting the proton from the C4 carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the FeBr₃ catalyst.

Reaction: C₇H₅Cl₂BrH⁺ + [FeBr₄]⁻ → C₇H₅Cl₂Br + HBr + FeBr₃

Experimental Protocol

The following is a generalized laboratory procedure for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichlorotoluene | 161.03 | 16.1 g | 0.1 |

| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Iron(III) Bromide (FeBr₃) | 295.56 | 1.0 g | 0.0034 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| 10% Sodium Bisulfite (aq) | - | As needed | - |

| Saturated Sodium Bicarbonate (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2,5-dichlorotoluene (16.1 g, 0.1 mol) and dichloromethane (100 mL). The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous iron(III) bromide (1.0 g, 0.0034 mol) is added to the stirred solution.

-

Bromine Addition: Bromine (17.6 g, 0.11 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the red-brown color of bromine has dissipated. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated and washed successively with 10% aqueous sodium bisulfite (to remove unreacted bromine), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from ethanol or by vacuum distillation.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a process governed by the intricate interplay of inductive and resonance effects of the substituents on the aromatic ring. The activating, ortho, para-directing methyl group and the deactivating, yet ortho, para-directing chloro groups collectively favor the substitution at the C4 position. The use of a Lewis acid catalyst is imperative to generate a sufficiently potent electrophile to overcome the deactivating nature of the chlorine atoms. A thorough understanding of these mechanistic principles is crucial for predicting and controlling the outcomes of complex aromatic functionalization reactions in the field of drug development and materials science.

References

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. [Link]

-

OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

-

PubChem. (n.d.). 2,5-Dichlorotoluene. [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorotoluene. [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Research Applications of 4-Bromo-2,5-dichlorotoluene

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available intermediates, polyhalogenated aromatic compounds stand out for their unique reactivity and potential for controlled, stepwise elaboration. 4-Bromo-2,5-dichlorotoluene is one such molecule, a polysubstituted aromatic hydrocarbon that serves as a highly versatile and valuable building block.[1] Its utility is not merely as a passive scaffold; rather, the distinct electronic environment created by the bromo, chloro, and methyl substituents provides a powerful platform for regioselective synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1][2][3]

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the underlying principles of its reactivity. We will delve into its synthesis, core principles of chemoselectivity, and provide field-proven protocols for its application in key synthetic transformations.

Core Molecular Profile and Synthesis

Understanding the fundamental properties and synthesis of this compound is essential before its applications can be fully appreciated.

Physicochemical Data

The key properties of this compound are summarized below. This data provides the foundational knowledge for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1807208-46-3 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| IUPAC Name | 4-bromo-2,5-dichloro-1-methylbenzene | |

| Appearance | Typically a solid or liquid at room temperature |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent nodes Me [label="H3C", pos="0,2.5!"]; Cl2 [label="Cl", pos="-2.6,1.5!"]; Cl5 [label="Cl", pos="2.6,-1.5!"]; Br4 [label="Br", pos="0,-2.5!"];

// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Me; C2 -- Cl2; C4 -- Br4; C5 -- Cl5;

// Aromaticity (approximated with inner circle) node [shape=point, width=0.01, height=0.01, pos="0,0!"] center; }

Caption: Chemical structure of this compound.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct route for preparing this compound is through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] The existing chloro- and methyl groups on the starting material direct the incoming electrophile (bromine). The methyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The cumulative directing effect favors bromination at the C4 position, which is para to the methyl group and ortho to the C5-chloro group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound via bromination of 2,5-dichlorotoluene using molecular bromine and a Lewis acid catalyst.

Materials:

-

2,5-Dichlorotoluene

-

Molecular Bromine (Br₂)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

-

Reactant & Catalyst: Dissolve 2,5-dichlorotoluene (1.0 eq) in anhydrous DCM and add anhydrous FeCl₃ (0.05 eq) to the flask.

-

Bromination: Cool the mixture to 0°C using an ice bath. Add a solution of Br₂ (1.05 eq) in DCM dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench it by slowly adding saturated Na₂S₂O₃ solution to neutralize unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield pure this compound.

The Principle of Chemoselectivity: A Scientist's Perspective

The true synthetic power of this compound lies in the differential reactivity of its functional groups. This chemoselectivity allows a chemist to perform sequential, controlled transformations, which is a cornerstone of efficient and elegant synthesis.

-

Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4] This is the most critical feature of this molecule. The carbon-bromine bond at the C4 position is significantly more reactive than the carbon-chlorine bonds at C2 and C5. This allows for selective functionalization at the C4 position (e.g., via a Suzuki or Stille coupling) while leaving the two chlorine atoms untouched for potential subsequent reactions.[4]

-

Methyl Group Reactivity: The methyl group offers two additional avenues for derivatization. It can be oxidized to a carboxylic acid using strong oxidizing agents, providing a handle for amide or ester formation.[1] Alternatively, the benzylic protons are susceptible to free-radical halogenation (e.g., using NBS and a radical initiator), converting the -CH₃ group to a -CH₂Br group, which is an excellent electrophile for nucleophilic substitution.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a model coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-